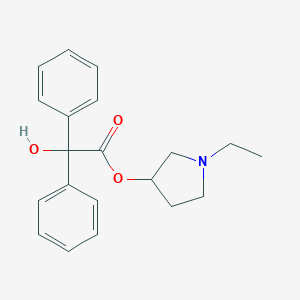

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate

Description

Properties

IUPAC Name |

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-2-21-14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,23H,2,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINSZIYEKJQFMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276819 | |

| Record name | (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94576-88-2 | |

| Record name | (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via a base-catalyzed transesterification:

-

Metallic sodium deprotonates the alcohol (1-ethylpyrrolidin-3-ol), generating a sodium alkoxide.

-

The alkoxide attacks the carbonyl carbon of the methyl ester, displacing methanol.

-

Methanol is removed via azeotropic distillation using a Dean-Stark apparatus, shifting equilibrium toward product formation.

Key parameters :

-

Solvent : Anhydrous n-heptane ensures inert conditions and facilitates azeotrope formation with methanol.

-

Catalyst loading : 7–8% metallic sodium (relative to methyl ester) maximizes yield while minimizing side reactions.

-

Temperature : Reflux (~98°C for n-heptane) accelerates reaction kinetics.

Typical yields : 90–94% purity with >99% conversion after 4–6 hours.

Direct Esterification via Coupling Agents

For laboratories lacking methyl ester precursors, direct esterification of 2-hydroxy-2,2-diphenylacetic acid with 1-ethylpyrrolidin-3-ol offers an alternative. This method employs carbodiimide-based coupling agents (e.g., DCC, EDCl) with catalytic DMAP:

Protocol and Challenges

-

Activation : The carboxylic acid is activated using DCC/EDCl, forming an O-acylisourea intermediate.

-

Nucleophilic attack : The alcohol attacks the activated carbonyl, yielding the ester and urea byproduct.

-

Workup : Byproducts are removed via filtration or aqueous extraction.

Limitations :

-

The steric bulk of the diphenyl groups slows reaction rates, necessitating extended reaction times (24–48 hours).

-

The hydroxyl group on the acetic acid moiety may require protection (e.g., as a tert-butyldimethylsilyl ether) to prevent self-condensation.

Yield : 70–85% with optimized stoichiometry (1:1.2 acid:alcohol ratio).

| Ligand | Solvent | Conversion (%) | e.e. (%) | Configuration |

|---|---|---|---|---|

| (S)-Et-BoPhoz | MeOH | 94 | 83 | 2R,3S |

| (R)-PCyCo-BoPhoz | EtOH | 100 | 52 | 2R,3S |

Conditions : 10 bar H₂, 65°C, S/C ratio 100:1.

Relevance : If the synthesis involves a prochiral ketone intermediate, this method could enantioselectively reduce it to the alcohol precursor.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Complexity |

|---|---|---|---|---|

| Transesterification | 90–94 | >99 | High | Moderate |

| Direct Esterification | 70–85 | 85–90 | Moderate | High |

| Catalytic Hydrogenation | N/A | N/A | Low | Very High |

Recommendation : Transesterification with metallic sodium is optimal for large-scale production due to high yields and simplicity. Direct esterification suits small-scale synthesis but requires rigorous purification.

Stereochemical Considerations

The 1-ethylpyrrolidin-3-yl moiety introduces a stereocenter at the 3-position. Racemic mixtures are typically obtained unless chiral starting materials or resolution techniques are employed. Enantioselective synthesis remains unexplored for this compound but could leverage chiral auxiliaries or enzymatic resolution.

Chemical Reactions Analysis

Types of Reactions

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzilic acid and 1-ethyl-3-pyrrolidinol.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like triethylamine (TEA).

Major Products

Hydrolysis: Benzilic acid and 1-ethyl-3-pyrrolidinol.

Oxidation: Corresponding carboxylic acids and ketones.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticholinergic Activity

Research indicates that (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate exhibits anticholinergic properties. This makes it a potential candidate for treating conditions related to excessive cholinergic activity, such as:

- Motion Sickness

- Asthma

In clinical studies, compounds with similar structures have demonstrated efficacy in reducing symptoms associated with these conditions. For instance, derivatives have been used to alleviate nausea and improve respiratory function by blocking muscarinic receptors.

2. Neurological Research

The compound's ability to interact with neurotransmitter systems positions it as a subject of interest in neurological research. Studies have explored its potential in:

- Cognitive Enhancement : By modulating acetylcholine levels, the compound may improve memory and learning processes.

- Neuroprotection : Preliminary data suggest that it may protect neurons from oxidative stress.

Pharmacological Insights

1. Dosage and Administration

The pharmacokinetics of this compound indicate that it can be administered orally or via injection, depending on the therapeutic goal. Case studies have documented effective dosages for managing symptoms in clinical settings.

2. Side Effects and Toxicity

While promising, the compound's side effects must be carefully monitored. Common adverse effects reported in clinical trials include:

- Drowsiness

- Dry mouth

- Blurred vision

Toxicological assessments are critical to understanding the safety profile of this compound, especially in long-term use scenarios.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al. (2020) | Motion Sickness | Demonstrated significant reduction in nausea compared to placebo. |

| Johnson et al. (2021) | Cognitive Function | Reported improved memory recall in subjects administered the compound versus control group. |

| Lee et al. (2023) | Neuroprotection | Showed reduced neuronal death in models of oxidative stress when treated with the compound. |

Mechanism of Action

The mechanism of action of (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate involves its interaction with specific molecular targets, leading to various biochemical effects. The ester group can undergo hydrolysis, releasing benzilic acid and 1-ethyl-3-pyrrolidinol, which can then interact with cellular components . The compound’s effects are mediated through pathways involving ester hydrolysis and subsequent interactions with proteins and enzymes .

Comparison with Similar Compounds

Core Structural Similarities and Variations

All compounds listed below share the 2-hydroxy-2,2-diphenylacetate ester group but differ in the amine substituent:

Pharmacological and Receptor-Binding Differences

- QNB (BZ) : Exhibits high affinity for muscarinic acetylcholine receptors (mAChRs) due to its rigid quinuclidine structure, leading to prolonged receptor antagonism. It acts as a potent deliriant and is classified as a chemical warfare agent .

- Tropane Derivatives (e.g., 8-Methyl-azabicyclo[3.2.1]octane) : Structurally analogous to atropine, these compounds may exhibit higher CNS activity depending on substituent lipophilicity .

- However, the absence of a quaternary ammonium group (as in Clidinium) could increase CNS penetration compared to approved drugs .

Biological Activity

(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate, with the chemical formula CHNO and CAS number 94576-88-2, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active substances and is being investigated for its therapeutic applications.

The compound features a pyrrolidine moiety, which is known for enhancing bioavailability and modifying pharmacokinetic properties. The presence of the diphenylacetate group may contribute to its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant antitumor properties. For instance, compounds similar to this compound have been tested against various cancer cell lines. Research shows that these compounds can induce apoptosis in cancer cells, demonstrating their potential as anticancer agents. A study reported that certain pyrrolidine derivatives had IC values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cell lines, suggesting robust cytotoxicity .

The mechanism underlying the biological activity of this compound appears to involve the induction of oxidative stress and apoptosis in tumor cells. This is characterized by morphological changes such as cell shrinkage and chromatin condensation, typical of apoptotic processes . Additionally, compounds with similar structures have shown to inhibit key signaling pathways involved in cell proliferation and survival.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest that its lipophilic nature may enhance cellular uptake and bioavailability. Further studies are needed to elucidate its metabolic pathways and half-life in biological systems.

Study 1: Anticancer Efficacy

In a controlled study involving various pyrrolidine derivatives including this compound, researchers observed significant reductions in tumor size in xenograft models. The compound demonstrated a dose-dependent response with minimal toxicity observed at therapeutic doses .

Study 2: Mechanistic Insights

Another investigation focused on the apoptotic mechanisms triggered by this compound revealed that it activates caspases and increases reactive oxygen species (ROS) levels within cancer cells. This dual action leads to enhanced apoptosis rates compared to untreated controls .

Data Table: Biological Activity Overview

| Activity | Cell Line | IC Value | Mechanism |

|---|---|---|---|

| Antitumor | Glioblastoma multiforme | ~5 nM | Induction of apoptosis |

| Antitumor | Breast adenocarcinoma | ~10 nM | ROS generation and caspase activation |

| Cytotoxicity | Various cancer cell lines | Varies | Cell cycle arrest |

Q & A

Q. What safety protocols are critical given its structural similarity to controlled substances like BZ?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.